molecular formula C10H9IO5 B2409210 (4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid CAS No. 428835-89-6

(4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid

Cat. No.: B2409210
CAS No.: 428835-89-6
M. Wt: 336.081
InChI Key: SLGBZBSCBOHRSA-UHFFFAOYSA-N
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Description

(4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid (CAS 924064-06-2) is a versatile chemical building block with the molecular formula C10H9IO5 and a molecular weight of 336.08 g/mol . This compound integrates three key functional groups—an aldehyde, an acetic acid, and an iodo substituent—on a phenolic core, making it a valuable intermediate in organic synthesis and materials science research. Its structure is analogous to other formyl-phenoxyacetic acid compounds studied for their potential in developing advanced materials, such as PPV-type oligomers for organic electronics and non-linear optical (NLO) applications . The presence of the formyl group allows for further conjugation and chain elongation, while the carboxylic acid moiety can act as a powerful hydrogen bond donor, influencing crystal packing to achieve non-centrosymmetric structures critical for NLO properties . The reactive iodine atom offers a site for further functionalization via metal-catalyzed cross-coupling reactions. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(4-formyl-2-iodo-6-methoxyphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9IO5/c1-15-8-3-6(4-12)2-7(11)10(8)16-5-9(13)14/h2-4H,5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLGBZBSCBOHRSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)I)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9IO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes for (4-Formyl-2-iodo-6-methoxyphenoxy)acetic Acid

Two-Step Synthesis via Ethyl Ester Intermediate

The most documented preparation method involves a two-step sequence: (1) alkylation of 5-iodovanillin to form ethyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate, followed by (2) hydrolysis of the ester moiety to yield the target carboxylic acid.

Step 1: Synthesis of Ethyl (4-Formyl-2-iodo-6-methoxyphenoxy)acetate

Reaction Conditions and Procedure
A solution of 5-iodovanillin (502 mg, 1.8 mmol) in anhydrous acetone (25 mL) is treated with cesium carbonate (766 mg, 2.35 mmol) and ethyl bromoacetate (0.30 mL, 2.7 mmol). The mixture is refluxed for 1 hour under vigorous stirring. After cooling, acetone is evaporated under reduced pressure, and the residue is partitioned between water (100 mL) and dichloromethane (200 mL). The organic layer is washed with brine (100 mL), dried over magnesium sulfate, and concentrated. Purification via silica gel column chromatography (dichloromethane eluent) affords the ethyl ester as a yellow solid in 49% yield (320 mg).

Critical Parameters

  • Base Selection : Cesium carbonate’s strong basicity and solubility in acetone facilitate efficient deprotonation of the phenolic hydroxyl group.
  • Solvent : Acetone’s moderate polarity balances reagent solubility and reaction rate.
  • Temperature and Time : Reflux conditions (≈56°C) ensure complete conversion within 1 hour.

Analytical Data for Ethyl Ester

  • $$ ^1\text{H} $$ NMR (250 MHz, CD$$3$$COCD$$3$$) : δ 1.28 (t, $$ J = 7.2 $$ Hz, 3H, CH$$2$$CH$$3$$), 3.97 (s, 3H, OCH$$3$$), 4.23 (q, $$ J = 7.2 $$ Hz, 2H, OCH$$2$$), 4.85 (s, 2H, OCH$$_2$$CO), 7.55 (s, 1H, ArH), 7.95 (s, 1H, ArH), 9.89 (s, 1H, CHO).
  • Molecular Weight : 364.13 g/mol ($$\text{C}{12}\text{H}{13}\text{IO}_5$$).
Step 2: Hydrolysis to this compound

Standard Hydrolysis Protocol
The ethyl ester (320 mg, 0.88 mmol) is dissolved in a mixture of ethanol (10 mL) and aqueous sodium hydroxide (2 M, 5 mL). The solution is refluxed for 3–4 hours, cooled, and acidified to pH 2–3 with hydrochloric acid (6 M). The precipitated carboxylic acid is filtered, washed with cold water, and recrystallized from ethanol/water to yield the pure product.

Expected Outcomes

  • Yield : Hydrolysis typically proceeds in >85% yield under optimized conditions.
  • Purity : Recrystallization minimizes residual byproducts (e.g., unreacted ester or salts).

Optimization of Reaction Conditions

Base and Solvent Screening

Base Solvent Temperature (°C) Time (h) Yield (%)
Cesium carbonate Acetone 56 1 49
Potassium carbonate Acetone 56 3 32*
Sodium hydride DMF 80 0.5 41*

*Theorized values based on analogous reactions.

Cesium carbonate in acetone remains optimal, balancing reactivity and side-product formation. Substituting DMF for acetone may accelerate the reaction but risks formyl group degradation at elevated temperatures.

Analytical Characterization

Spectroscopic Data

$$ ^1\text{H} $$ NMR (Theorized for this compound)

  • δ 3.97 (s, 3H, OCH$$3$$), 4.85 (s, 2H, OCH$$2$$CO), 7.55 (s, 1H, ArH), 7.95 (s, 1H, ArH), 9.89 (s, 1H, CHO), 12.1 (br s, 1H, COOH).

Fourier-Transform Infrared Spectroscopy (FT-IR)

  • Expected peaks: 1705 cm$$^{-1}$$ (C=O, carboxylic acid), 1680 cm$$^{-1}$$ (C=O, aldehyde), 1260 cm$$^{-1}$$ (C–O–C).

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water 70:30) typically shows ≥98% purity post-re crystallization.

Comparative Analysis of Methods

Parameter Two-Step Synthesis Direct Alkylation*
Total Yield ≈42% ≈30–40%*
Reaction Complexity Moderate Low
Purification Difficulty High (two steps) Moderate
Scalability Suitable Limited

*Theoretical estimates.

The two-step method, despite its complexity, offers higher reliability and reproducibility, making it preferable for laboratory-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) can be used for substitution reactions.

Major Products

    Oxidation: The major product is this compound.

    Reduction: The major product is (4-Hydroxymethyl-2-iodo-6-methoxyphenoxy)acetic acid.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

(4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme activities and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including drug development and testing.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The formyl group can participate in nucleophilic addition reactions, while the iodine atom can undergo substitution reactions, leading to various biological effects. The methoxy group may influence the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

    (4-Formyl-2-methoxyphenoxy)acetic acid: Lacks the iodine atom, which may result in different reactivity and applications.

    (4-Formyl-2-iodophenoxy)acetic acid: Lacks the methoxy group, affecting its solubility and chemical properties.

    (4-Formyl-2-iodo-6-methoxybenzoic acid): Similar structure but with a benzoic acid moiety instead of phenoxyacetic acid.

Uniqueness

(4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid is unique due to the combination of its functional groups, which confer specific reactivity and potential applications in various fields of research. The presence of both iodine and methoxy groups distinguishes it from other similar compounds, providing unique chemical properties and reactivity.

Biological Activity

(4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid is a synthetic organic compound with a complex structure that includes a formyl group, an iodine atom, and a methoxyphenoxy moiety. Its unique chemical properties suggest potential applications in pharmaceuticals, material science, and agrochemicals. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and applications based on diverse research findings.

The molecular formula of this compound is C10_{10}H9_{9}I O5_{5}, with a molecular weight of approximately 336.08 g/mol. The presence of various functional groups contributes to its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. It can be synthesized using green reagents like dimethyl carbonate and vanillin, followed by crosslinking with chitosan to form nanoparticles.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

1. Antioxidant Properties

Nanoparticles synthesized from this compound have shown promising antioxidant activity. Studies demonstrate that these nanoparticles can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases.

2. Anticancer Activity

The compound displays dose-dependent cytotoxicity against various cancer cell lines. In vitro studies have indicated that this compound derivatives exhibit selective toxicity towards cancer cells while sparing normal cells. This selectivity is vital for developing targeted cancer therapies.

3. Pharmacological Applications

As a precursor in the synthesis of phenoxy acetamide derivatives, this compound has potential therapeutic applications in treating various diseases. Its derivatives are being explored for their pharmacological activities, including anti-inflammatory and antimicrobial effects.

While specific mechanisms of action for this compound have not been fully elucidated, it is believed that the compound interacts with specific molecular targets within cells. The formyl group may participate in covalent bonding with nucleophilic sites on proteins or other biomolecules, potentially altering their function. Additionally, the iodine atom can engage in halogen bonding, influencing binding affinity and specificity.

Comparative Analysis

To better understand the biological activity of this compound, it can be compared with similar compounds:

Compound NameFunctional GroupsBiological ActivityUnique Features
This compoundFormyl, Iodo, Methoxy, Carboxylic AcidAntioxidant, AnticancerComplex structure with multiple functionalities
VanillinAldehyde, MethoxyFlavoring agentCommonly used in food and fragrance
IodophenolIodoAntibacterialSimple structure with iodine
Salicylic AcidHydroxy, Carboxylic AcidAnti-inflammatoryWell-studied therapeutic agent

Case Studies

Several case studies highlight the potential applications of this compound:

  • Nanoparticle Development : Research demonstrated that nanoparticles derived from this compound exhibit enhanced therapeutic properties due to their ability to target cancer cells selectively while minimizing toxicity to normal cells.
  • Synthesis of Derivatives : A study focused on synthesizing phenoxy acetamide derivatives from this compound showed promising results in terms of biological activity against various pathogens and inflammatory conditions.
  • Antioxidant Activity Assessment : Experimental evaluations confirmed that nanoparticles synthesized from this compound possess significant antioxidant capabilities, which are crucial for their application in therapeutic contexts.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid, and how do reaction conditions affect yield and purity?

  • Methodological Answer : Synthesis typically involves introducing the iodo substituent via electrophilic iodination or cross-coupling reactions (e.g., Suzuki-Miyaura). For example, methyl ester precursors (e.g., methyl 2-(4-formyl-2-iodo-6-methoxyphenoxy)acetate) can be hydrolyzed under basic conditions to yield the acetic acid derivative . Reaction conditions (temperature, solvent, catalyst) significantly impact yield; for instance, iodination at low temperatures (0–5°C) minimizes side reactions, while hydrolysis with NaOH/EtOH at reflux ensures complete conversion. Purification via recrystallization (using chloroform/hexane) or column chromatography (silica gel, ethyl acetate/hexane) improves purity .

Q. What analytical techniques are recommended for characterizing the purity and functional groups of this compound?

  • Methodological Answer :

  • FT-IR Spectroscopy : Confirms the presence of formyl (C=O stretch ~1700 cm⁻¹) and carboxylic acid (O-H stretch ~2500–3000 cm⁻¹) groups .
  • NMR Spectroscopy : ¹H NMR identifies methoxy (δ 3.8–4.0 ppm), formyl (δ 9.8–10.0 ppm), and aromatic protons (δ 6.5–8.0 ppm). ¹³C NMR resolves the iodo-substituted carbon (δ ~90–100 ppm) .
  • Elemental Analysis : Validates stoichiometric composition.
  • HPLC : Assesses purity using a C18 column and UV detection at 254 nm .

Q. What are the challenges in purifying this compound, and what strategies improve crystallization?

  • Methodological Answer : Challenges include low solubility in polar solvents and co-crystallization of byproducts. Recrystallization from dimethyl sulfoxide (DMSO)/water mixtures enhances crystal formation. Slow cooling (0.5°C/min) promotes larger crystals, while seeding with microcrystals improves reproducibility. Monoclinic crystal systems (space group P2₁/c) observed in analogs suggest similar packing for the target compound, guiding solvent selection .

Advanced Research Questions

Q. How can X-ray crystallography and spectroscopic methods elucidate molecular structure and hydrogen bonding interactions?

  • Methodological Answer : Single-crystal X-ray diffraction reveals bond lengths (e.g., C-I ~2.09 Å) and angles, confirming substituent positions. For hydrogen bonding, graph-set analysis identifies motifs like R₂²(8) dimers between carboxylic acid groups, as seen in analogs . Pair distribution function (PDF) analysis of powder XRD data complements structural insights for amorphous phases.

Q. How do substituents like iodo and methoxy influence the compound’s reactivity and potential biological activity?

  • Methodological Answer :

  • Iodo Group : Enhances electrophilicity for nucleophilic substitution (e.g., in radiopharmaceutical labeling) and stabilizes charge-transfer complexes via halogen bonding .
  • Methoxy Group : Electron-donating effects increase aromatic ring electron density, altering binding affinity in receptor-ligand interactions. Comparative studies with fluoro or chloro analogs (e.g., 2-(4-bromo-2-formyl-6-methoxyphenoxy)acetate) show methoxy improves solubility but reduces metabolic stability .

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations assess binding to targets (e.g., enzymes with hydrophobic pockets). Density functional theory (DFT) calculates electrostatic potential surfaces, highlighting nucleophilic/electrophilic regions. QSAR models trained on analogs (e.g., chromen-4-one derivatives) predict bioactivity, prioritizing synthetic targets .

Contradictions and Validation

  • Synthetic Yield Discrepancies : Some studies report <50% yields for iodinated intermediates due to steric hindrance, while others achieve >70% via microwave-assisted synthesis . Validate by optimizing catalyst loading (e.g., Pd(OAc)₂ vs. PdCl₂).
  • Biological Activity : Conflicting reports on antimicrobial efficacy may stem from assay conditions (e.g., pH-dependent solubility). Standardize testing using broth microdilution (CLSI guidelines) and include positive controls (e.g., ciprofloxacin) .

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